molecular formula C25H22IN3 B10878020 4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B10878020
M. Wt: 491.4 g/mol
InChI Key: UTJDOZHLQHXRFX-UHFFFAOYSA-N
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Description

4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the formation of the tricyclic structure.

    Introduction of Substituents: The benzyl, iodophenyl, and trimethyl groups are introduced through various substitution reactions. These steps may involve reagents such as benzyl halides, iodobenzene derivatives, and methylating agents.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and efficiency, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the iodophenyl and benzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution Reagents: Sodium iodide (NaI) in acetone for nucleophilic substitution, electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde, benzoic acid.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzyl and phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and their behavior in various chemical reactions.

Biology

In biological research, derivatives of this compound are explored for their potential as bioactive molecules. The iodophenyl group, in particular, is of interest for its potential interactions with biological targets.

Medicine

Medicinal chemistry research investigates this compound for its potential therapeutic applications. Its unique structure may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tricyclic structure allows for multiple points of interaction, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene apart is its specific combination of substituents and the tricyclic core. The presence of the iodophenyl group introduces unique reactivity, while the benzyl and trimethyl groups influence its chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H22IN3

Molecular Weight

491.4 g/mol

IUPAC Name

4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

InChI

InChI=1S/C25H22IN3/c1-16-24-17(2)28(14-19-7-5-4-6-8-19)18(3)25(24)23-13-21(15-29(23)27-16)20-9-11-22(26)12-10-20/h4-13,15H,14H2,1-3H3

InChI Key

UTJDOZHLQHXRFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN3C=C(C=C3C2=C(N1CC4=CC=CC=C4)C)C5=CC=C(C=C5)I)C

Origin of Product

United States

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